molecular formula C9H12ClN5 B2447464 2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1280654-95-6

2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2447464
M. Wt: 225.68
InChI Key: PRWCLRVIYPVICK-UHFFFAOYSA-N
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Description

The compound “2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been developed via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using NMR spectroscopy and HPLC-MS spectrometry . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines have been found to be potent SARS-CoV-2 Main protease inhibitors . They have also shown noticeable bactericidal potencies against the tested plant pathogenic bacteria .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and NMR spectrum of a similar compound were reported . Another compound was found to be a pale yellow solid with a melting point greater than 300°C .

Scientific Research Applications

Synthesis and Applications in Heterocycle Formation

Synthetic Pathways : The chemical compound 2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine represents a versatile building block in the synthesis of complex heterocyclic structures. One notable application involves its use in forming partially hydrogenated [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ones through intramolecular alkylation. This process, facilitated by heating 3-chloropropanoyl derivatives in DMF, exemplifies the compound's role in creating polycondensed heterocycles, which have potential applications in various fields including pharmaceuticals and materials science (Chernyshev et al., 2014).

Catalytic Applications : Another intriguing application of this compound lies in its utility as a precursor in the DMAP-catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. This process showcases the compound's reactivity and its ability to participate in complex transformations, leading to tricyclic structures that hold promise for further chemical modifications and applications (Khashi et al., 2015).

Therapeutic Potential and Biological Activity

Antitumor and Antimicrobial Potential : Research into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives reveals significant therapeutic potential. For instance, enaminones derived from similar structures have been shown to yield compounds with notable antitumor and antimicrobial activities, suggesting potential pharmaceutical applications for derivatives of 2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Riyadh, 2011).

Crystal Structure and Molecular Interactions : The synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a closely related compound, provides insights into the molecular interactions and structural features of these heterocycles. Understanding these characteristics is crucial for designing compounds with desired properties and functionalities (Repich et al., 2017).

properties

IUPAC Name

2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-6-4-8(14(2)3)15-9(11-6)12-7(5-10)13-15/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWCLRVIYPVICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N(C)C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS RN

1280654-95-6
Record name 2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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